4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid
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Overview
Description
4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H18F2O2 It is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane derivatives and fluorinating agents.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), Potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Alkanes
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorocyclohexane-1-carboxylic acid
- 4,4-Difluoro-1-(2-methylpropyl)cyclohexane
- 4,4-Difluoro-1-cyclohexanecarboxylic acid
Uniqueness
4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and the 2-methylpropyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4,4-difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O2/c1-8(2)7-10(9(14)15)3-5-11(12,13)6-4-10/h8H,3-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMZVAWQLBZBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC(CC1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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